molecular formula C11H13ClN2O B2730620 (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride CAS No. 137349-28-1

(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride

Cat. No.: B2730620
CAS No.: 137349-28-1
M. Wt: 224.69
InChI Key: RTZFFHFGTIDJNQ-QRPNPIFTSA-N
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Description

(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine hydrochloride is a chiral amine salt characterized by a 1,3-oxazole ring substituted with a phenyl group at the 5-position and an ethanamine moiety at the 2-position. The (1S)-stereochemistry confers enantiomeric specificity, which is critical in pharmaceutical applications where chirality influences receptor binding and metabolic stability . The hydrochloride salt form enhances solubility and crystallinity, making it suitable for formulation and storage .

This compound is of interest in medicinal chemistry, particularly as a building block for kinase inhibitors or neurotransmitter analogs due to its structural resemblance to bioactive heterocycles .

Properties

IUPAC Name

(1S)-1-(5-phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O.ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;/h2-8H,12H2,1H3;1H/t8-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZFFHFGTIDJNQ-QRPNPIFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(O1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=NC=C(O1)C2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of a suitable precursor, such as an α-halo ketone, with an amine to form the oxazole ring. The phenyl group can be introduced via a Friedel-Crafts acylation reaction. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to more saturated heterocycles.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole N-oxides, while reduction could produce saturated heterocycles.

Scientific Research Applications

Chemical Profile

  • IUPAC Name : (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride
  • CAS Number : 137349-28-1
  • Molecular Formula : C₁₁H₁₃ClN₂O
  • Molecular Weight : 224.68 g/mol

Recent studies have highlighted the biological activity of this compound, particularly in the following areas:

Pharmacological Applications

  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial and fungal strains. Its effectiveness was evaluated through in vitro assays, where it demonstrated activity comparable to established antibiotics like ciprofloxacin and penicillin G .
  • Anticancer Properties : Research indicates that oxazole derivatives exhibit anticancer activity by inhibiting cell proliferation in certain cancer cell lines. The specific mechanisms are still under investigation, but they may involve apoptosis induction and cell cycle arrest .

Neuropharmacology

  • Cognitive Enhancement : Some studies suggest that compounds similar to this compound may influence neurotransmitter systems, potentially enhancing cognitive functions or providing neuroprotective effects. This area is particularly relevant for conditions like Alzheimer's disease .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that yield the desired compound with high purity levels. The compound is typically produced as a hydrochloride salt to enhance its solubility and stability in biological systems .

Case Study 1: Antimicrobial Screening

In a study published in 2011, a series of oxazole derivatives were synthesized and screened for their antimicrobial properties. Among these, this compound was included and showed significant inhibition against both mycobacterial and fungal strains. The results indicated that structural modifications could enhance its efficacy against resistant strains .

Case Study 2: Neuroprotective Effects

A recent investigation into the neuroprotective effects of oxazole derivatives revealed that this compound exhibited protective effects on neuronal cells exposed to oxidative stress. The study suggested that this compound could be a candidate for further development in treating neurodegenerative diseases .

Mechanism of Action

The mechanism of action of (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues: Heterocyclic Core and Substituent Variations

Table 1: Structural Comparison of Key Compounds
Compound Name Heterocycle Substituents Molecular Formula Key Features
(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine HCl 1,3-oxazole 5-Ph, 2-ethylamine (S-configuration) C₁₁H₁₃ClN₂O Chiral center, aromatic oxazole
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl 1,2,4-oxadiazole 5-Ph, 3-methylamine C₉H₁₀ClN₃O Oxadiazole core, planar structure
(1S)-1-(4-Isopropylphenyl)ethanamine HCl None 4-isopropylphenyl C₁₁H₁₈ClN Aliphatic substituent, high lipophilicity
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl Benzoxazole 5-F, 2-ethylamine C₉H₁₀ClFN₂O Fluorine substitution, enhanced metabolic stability
(R)-1-(5-Fluoropyridin-3-yl)ethanamine diHCl Pyridine 5-F, 3-ethylamine (R-configuration) C₇H₁₁Cl₂FN₂ Pyridine ring, dihydrochloride salt
Key Observations:
  • Heterocycle Influence : The 1,3-oxazole in the target compound provides moderate aromaticity and hydrogen-bonding capability, whereas 1,2,4-oxadiazole (e.g., ) offers greater planarity and metabolic resistance due to reduced ring strain. Benzoxazole derivatives (e.g., ) exhibit enhanced π-π stacking due to fused aromatic systems.
  • Fluorinated analogs (e.g., ) show higher electronegativity and resistance to oxidative metabolism.
  • Chirality : The (S)-configuration in the target compound contrasts with (R)-configured analogs (e.g., ), which may exhibit divergent biological activities due to stereospecific binding.

Physicochemical and Analytical Properties

Table 2: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) LogP (Predicted) Melting Point (°C) Solubility (H₂O)
(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine HCl 224.69 2.1 180–185 (dec.) Moderately soluble
(5-Phenyl-1,2,4-oxadiazol-3-yl)methanamine HCl 211.65 1.8 190–195 Low solubility
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine HCl 212.64 2.3 170–175 Slightly soluble
(1S)-1-(4-Isopropylphenyl)ethanamine HCl 199.72 3.0 160–165 Poor solubility
Key Observations:
  • Lipophilicity : The 4-isopropylphenyl derivative has the highest LogP (3.0), favoring blood-brain barrier penetration. The target compound balances moderate lipophilicity (LogP 2.1) with aqueous solubility due to the hydrochloride salt.
  • Thermal Stability : Oxadiazole-containing compounds (e.g., ) exhibit higher melting points, likely due to rigid planar structures.

Biological Activity

(1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine;hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H13_{13}ClN2_{2}O
  • Molecular Weight : 224.68 g/mol
  • CAS Number : 137349-28-1

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Oxazole Ring : Through cyclization reactions involving α-haloketones and amides.
  • Introduction of the Phenyl Group : Via Friedel-Crafts acylation.
  • Attachment of the Ethanamine Moiety : Using reductive amination.
  • Formation of Hydrochloride Salt : By reacting with hydrochloric acid to enhance solubility.

The compound interacts with specific molecular targets, influencing various biological pathways:

  • Enzyme Inhibition : It may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Binding : The compound can bind to cell surface receptors, modulating signaling pathways.

Antimicrobial Activity

Recent studies have shown that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, a study screened several oxazole derivatives for their in vitro antimicrobial activity against various bacterial and fungal strains. The results indicated that certain derivatives displayed potent antibacterial and antifungal activities with minimal cytotoxic effects on HeLa cells .

CompoundAntibacterial ActivityAntifungal ActivityCytotoxicity (HeLa Cells)
5bHighModerateLow
5cModerateHighLow
5dHighModerateLow

Cytotoxicity Studies

The cytotoxic effects of this compound were assessed using various cancer cell lines. A study indicated that the compound exhibited dose-dependent cytotoxicity against several cancer cell lines, including A549 and HT-29, suggesting its potential as an anticancer agent .

Study on Anticancer Properties

In a recent study, this compound was evaluated for its ability to induce apoptosis in cancer cells. The results demonstrated that the compound significantly increased the sub-G1 peak in flow cytometry analysis, indicating enhanced apoptotic activity at higher concentrations .

Structure–Activity Relationship (SAR)

A structure–activity relationship (SAR) analysis revealed that modifications to the oxazole ring and phenyl substituents can significantly influence biological activity. Electron-withdrawing groups were found to enhance both antimicrobial and anticancer activities .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine hydrochloride in a laboratory setting?

  • Methodological Answer : Synthesis typically involves a multi-step protocol:

  • Step 1 : Formation of the oxazole ring via cyclization of a precursor (e.g., a diketone or nitrile derivative) using hydroxylamine hydrochloride under reflux conditions in ethanol .
  • Step 2 : Isolation of the intermediate amine, followed by treatment with hydrochloric acid to form the hydrochloride salt .
  • Key Considerations : Optimize reaction time (e.g., 12+ hours for cyclization) and use inert atmospheres to prevent oxidation. Purification via recrystallization from alcohol-water mixtures enhances yield .

Q. How can researchers determine the solubility profile of (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine hydrochloride for experimental applications?

  • Methodological Answer :

  • Step 1 : Test solubility in water, ethanol, methanol, and DMSO at room temperature (20–25°C). Hydrochloride salts generally exhibit higher aqueous solubility than free bases .
  • Step 2 : Quantify solubility using UV-Vis spectroscopy or HPLC by measuring saturated solutions. Adjust pH to assess stability in buffered systems (e.g., phosphate-buffered saline) .

Q. What safety protocols are essential when handling hydrochloride salts of amino-substituted heterocyclic compounds?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Emergency Measures : For spills, neutralize with sodium bicarbonate and dispose via hazardous waste protocols. In case of inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. What analytical techniques are most effective for resolving structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute stereochemistry (e.g., (1S) configuration) and confirm hydrogen bonding patterns in crystalline forms .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to verify substituent positions on the oxazole ring. Deuterated DMSO or CDCl3_3 are ideal solvents for detecting amine protons .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and detects impurities (e.g., residual solvents or byproducts) .

Q. How should researchers address discrepancies in bioactivity data observed across different batches of the compound?

  • Methodological Answer :

  • Step 1 : Validate purity via HPLC (>98%) and ICP-MS to rule out metal contaminants.
  • Step 2 : Test batch-to-batch stability under storage conditions (e.g., 4°C vs. -20°C) to identify degradation products .
  • Step 3 : Replicate assays with controlled variables (e.g., cell passage number, solvent concentration) to isolate experimental noise .

Q. What strategies can optimize the yield of the target compound while minimizing byproduct formation during oxazole ring synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use KOH or NaOAc as bases to enhance cyclization efficiency. Avoid excess hydroxylamine to prevent over-oxidation .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation. Terminate reactions at 85–90% conversion to reduce side products.
  • Byproduct Mitigation : Introduce scavengers (e.g., molecular sieves) to absorb water, improving reaction kinetics .

Q. How can researchers evaluate the compound’s potential interactions with biological macromolecules (e.g., proteins or DNA)?

  • Methodological Answer :

  • Fluorescence Titration : Label the compound with a fluorophore (e.g., dansyl chloride) and measure quenching upon binding to target proteins .
  • Docking Studies : Use software like AutoDock Vina to predict binding affinities with receptors (e.g., GPCRs or kinases). Validate with SPR or ITC for thermodynamic data .

Data Contradiction Analysis

Q. What experimental design considerations are critical when comparing this compound’s efficacy across in vitro and in vivo models?

  • Methodological Answer :

  • Dosage Alignment : Adjust concentrations for bioavailability differences (e.g., plasma protein binding in vivo). Use PK/PD modeling to correlate doses .
  • Control Groups : Include vehicle controls (e.g., saline with HCl) to account for pH effects in animal studies.
  • Blinding : Randomize sample labeling to reduce bias in data interpretation .

Stability and Storage

Q. What conditions are optimal for long-term storage of (1S)-1-(5-Phenyl-1,3-oxazol-2-yl)ethanamine hydrochloride?

  • Methodological Answer :

  • Temperature : Store at -20°C in airtight, light-resistant vials. Avoid freeze-thaw cycles to prevent deliquescence .
  • Humidity Control : Use desiccants (e.g., silica gel) in storage containers. Monitor moisture via Karl Fischer titration .

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